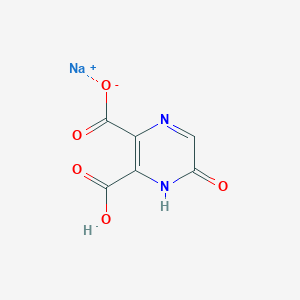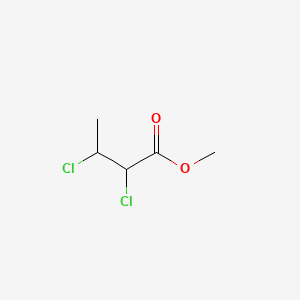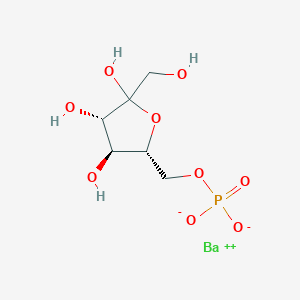
sodium;2-carboxy-6-oxo-1H-pyrazine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 2-carboxy-6-oxo-1H-pyrazine-3-carboxylate is a chemical compound with the molecular formula C6H3N2NaO5. . This compound belongs to the class of pyrazine derivatives, which are known for their diverse biological activities and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sodium 2-carboxy-6-oxo-1H-pyrazine-3-carboxylate typically involves the reaction of pyrazine derivatives with sodium hydroxide. One common method is the reaction of 2,3-pyrazinedicarboxylic acid with sodium hydroxide under controlled conditions to yield the sodium salt .
Industrial Production Methods
Industrial production methods for sodium 2-carboxy-6-oxo-1H-pyrazine-3-carboxylate often involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yield and purity, ensuring the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
Sodium 2-carboxy-6-oxo-1H-pyrazine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and include controlled temperature, pH, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while reduction may produce hydroxylated compounds.
Aplicaciones Científicas De Investigación
Sodium 2-carboxy-6-oxo-1H-pyrazine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex pyrazine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of sodium 2-carboxy-6-oxo-1H-pyrazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to sodium 2-carboxy-6-oxo-1H-pyrazine-3-carboxylate include other pyrazine derivatives such as:
- 2,3-Pyrazinedicarboxylic acid
- 6-oxo-1,6-dihydro-pyrazine-2,3-dicarboxylic acid monosodium salt
Uniqueness
Sodium 2-carboxy-6-oxo-1H-pyrazine-3-carboxylate is unique due to its specific chemical structure, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C6H3N2NaO5 |
|---|---|
Peso molecular |
206.09 g/mol |
Nombre IUPAC |
sodium;2-carboxy-6-oxo-1H-pyrazine-3-carboxylate |
InChI |
InChI=1S/C6H4N2O5.Na/c9-2-1-7-3(5(10)11)4(8-2)6(12)13;/h1H,(H,8,9)(H,10,11)(H,12,13);/q;+1/p-1 |
Clave InChI |
JHVVLJBKNGNUIH-UHFFFAOYSA-M |
SMILES canónico |
C1=NC(=C(NC1=O)C(=O)O)C(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1,2-Cyclopropanedicarboxylic acid bis [(1R, 2S, 5R)]-5-methyl-2-(1-methylethyl)](/img/structure/B13797510.png)
![3-Methyl-7-(methylsulfanyl)-2h-pyrazolo[4,3-d]pyrimidine](/img/structure/B13797516.png)


![2-[(6-Amino-1,3-benzodioxol-5-yl)oxy]ethanol](/img/structure/B13797536.png)

![9,10-Anthracenedione, 1-amino-2-bromo-4-[[4-[(1-methylethyl)amino]-6-phenyl-1,3,5-triazin-2-yl]amino]-](/img/structure/B13797552.png)



